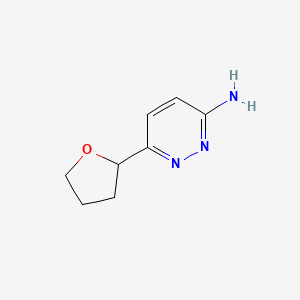
6-(Oxolan-2-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Oxolan-2-yl)pyridazin-3-amine is an organic compound with the molecular formula C8H11N3O It features a pyridazine ring substituted with an oxolane (tetrahydrofuran) group at the 6-position and an amine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Oxolan-2-yl)pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution with Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridazine derivative with an oxolane-containing reagent under basic conditions.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination process, where the pyridazine derivative is reacted with an amine source in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the oxolane group, leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(Oxolan-2-yl)pyridazin-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating enzyme activity, receptor binding, and cellular uptake.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its reactivity and functional groups make it a versatile component in various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-(Oxolan-2-yl)pyridazin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with its targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
6-(Tetrahydrofuran-2-yl)pyridazin-3-amine: Similar structure with a tetrahydrofuran ring instead of oxolane.
6-(Oxolan-2-yl)pyridazin-3-ol: Similar structure with a hydroxyl group instead of an amine.
6-(Oxolan-2-yl)pyridazin-3-thiol: Similar structure with a thiol group instead of an amine.
Uniqueness
6-(Oxolan-2-yl)pyridazin-3-amine is unique due to the presence of both the oxolane and amine groups, which confer specific reactivity and interaction profiles. This combination of functional groups allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
6-(oxolan-2-yl)pyridazin-3-amine |
InChI |
InChI=1S/C8H11N3O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2,(H2,9,11) |
Clave InChI |
VEFRTWDVRIZTKX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)C2=NN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


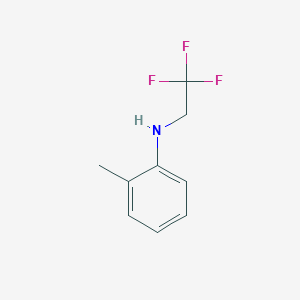
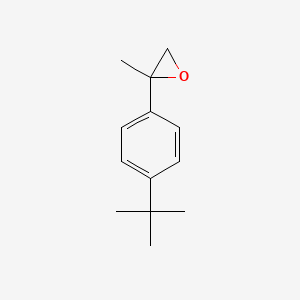
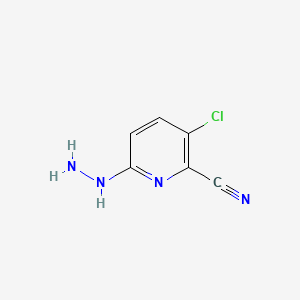
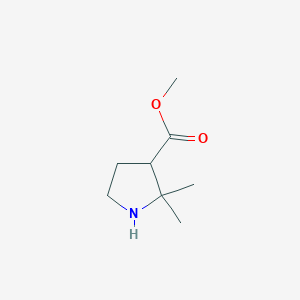
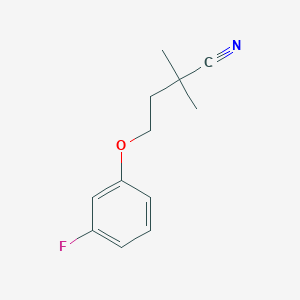

![Potassium2-{[(tert-butoxy)carbonyl]amino}-2-(pyridin-2-yl)acetate](/img/structure/B13532216.png)


![3-(Azidomethyl)-5-[(fluorosulfonyl)oxy]benzoicacid](/img/structure/B13532223.png)
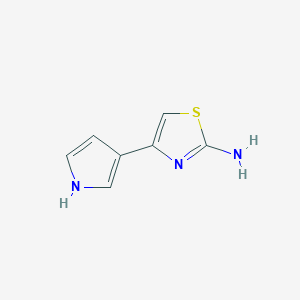

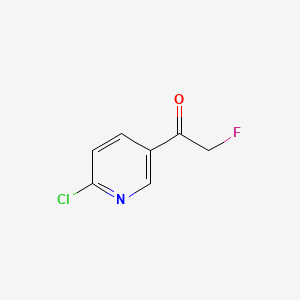
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid](/img/structure/B13532241.png)
